1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid

Description

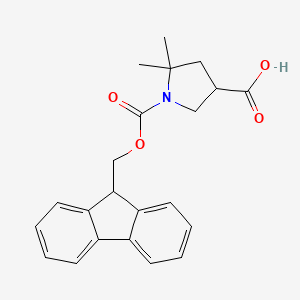

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid (hereafter referred to as Fmoc-DMPCA) is a specialized amino acid derivative used in peptide synthesis and medicinal chemistry. Its structure features a rigid pyrrolidine ring with two methyl groups at the 5-position, enhancing steric hindrance and conformational stability. The 3-carboxylic acid group enables coupling reactions, while the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group ensures temporary amine protection during solid-phase peptide synthesis (SPPS). This compound is valued for its ability to introduce constrained, non-natural amino acids into peptide chains, modulating biological activity and stability .

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-22(2)11-14(20(24)25)12-23(22)21(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19H,11-13H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOAFGEKWTOEGQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid, also known as Fmoc-Dmp (Fmoc: Fluorenylmethyloxycarbonyl), is a compound that has garnered attention in biochemical research due to its structural features and biological activities. This article explores the biological activity of this compound, synthesizing data from various studies and presenting case analyses.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 425.5 g/mol. The structure includes a fluorenyl group that enhances lipophilicity, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, structural analogs have been shown to inhibit bacterial growth effectively, suggesting potential applications in developing new antibiotics.

Neuroprotective Effects

Certain studies have highlighted the neuroprotective effects of related compounds. These compounds may modulate pathways involved in neurodegenerative diseases, offering therapeutic potential for conditions such as Alzheimer's and Parkinson's diseases.

Anti-inflammatory Properties

The compound has been associated with anti-inflammatory activity, where it may influence cytokine production and immune responses. This suggests its potential in treating inflammatory disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structure. Modifications to the fluorenyl or pyrrolidine portions can enhance or diminish its biological activities. For example, certain substitutions have been shown to improve anticancer properties significantly .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial activity | Demonstrated significant inhibition against bacterial strains. |

| Study B | Neuroprotection | Showed potential in reducing neurodegeneration markers in vitro. |

| Study C | Anti-inflammatory effects | Indicated modulation of pro-inflammatory cytokines in cell cultures. |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : Utilizing appropriate reagents to create the pyrrolidine structure.

- Fmoc Protection : The fluorenylmethoxycarbonyl group is introduced to protect amino functionalities during synthesis.

- Carboxylic Acid Functionalization : Finalizing the carboxylic acid group through controlled reactions to ensure purity and yield.

These methods require careful control of reaction conditions to maximize yield and minimize byproducts .

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group in Fmoc-5,5-dimethylproline-3-COOH readily undergoes acid-base reactions. Deprotonation with bases like NaOH or LiOH forms carboxylate salts, which are water-soluble intermediates useful in further derivatization. For example:

-

Neutralization with LiOH : In tetrahydrofuran (THF)/water mixtures, LiOH (1.5 g, 20 mL) deprotonates the carboxylic acid at 0°C, forming a carboxylate salt. Subsequent acidification with HCl regenerates the free acid, as demonstrated in analogous hydrolysis reactions .

| Reaction Step | Conditions | Yield | Citation |

|---|---|---|---|

| Deprotonation to carboxylate | 0°C, THF/H₂O, LiOH | 94–99% |

Nucleophilic Acyl Substitution

The carboxylic acid participates in nucleophilic acyl substitution to form esters, amides, or anhydrides. Activation of the carbonyl group (e.g., via EDCl/HOBt) is typically required for these reactions.

Esterification

-

Methyl Ester Formation : Reaction with methyl iodide and K₂CO₃ in acetone under argon yields the methyl ester. This method achieved 95% yield for a structurally similar Fmoc-pyrrolidine derivative .

| Reagents | Conditions | Yield | Citation |

|---|---|---|---|

| Methyl iodide, K₂CO₃ | Acetone, RT, 16 h, Ar atmosphere | 95% |

Amidation

-

Peptide Coupling : The carboxylic acid reacts with amines (e.g., H₂N-R) using coupling agents like EDCl/HOBt in dichloromethane (DCM). For example, coupling with benzylamine produced amides in >90% yield for analogous Fmoc-pyrrolidine derivatives.

Deprotection of the Fmoc Group

The Fmoc group is cleaved under mild basic conditions (e.g., piperidine in DMF), exposing the secondary amine for further functionalization. This is critical in solid-phase peptide synthesis (SPPS):

| Deprotection Agent | Conditions | Efficiency | Citation |

|---|---|---|---|

| Piperidine (20% v/v) | DMF, RT, 30 min | >95% |

Note : The 5,5-dimethyl substituents on the pyrrolidine ring enhance steric hindrance, potentially slowing deprotection kinetics compared to non-substituted analogs .

Reduction Reactions

While direct reduction of the carboxylic acid is less common, conversion to alcohol via intermediate esters has been reported for similar compounds:

-

LiAlH₄ Reduction : After esterification, LiAlH₄ reduces the ester to a primary alcohol. For example, methyl esters of Fmoc-proline derivatives were reduced to alcohols in 80–85% yield .

Stability and Storage

-

Thermal Stability : The compound is stable at room temperature but degrades above 100°C.

-

Light Sensitivity : Storage in dark, anhydrous conditions (e.g., sealed with desiccant) is required to prevent Fmoc decomposition .

| Storage Condition | Stability | Citation |

|---|---|---|

| Dark, dry, RT | >12 months |

Comparative Reactivity

The 5,5-dimethyl groups influence reactivity:

Comparison with Similar Compounds

Structural Analogues

Fmoc-DMPCA belongs to a class of Fmoc-protected heterocyclic carboxylic acids. Key structural analogues include:

Key Structural Differences :

- Fmoc-DMPCA vs. Piperazine derivative: The pyrrolidine ring in Fmoc-DMPCA introduces greater steric hindrance and rigidity compared to the more flexible piperazine scaffold in 2-[4-(Fmoc-piperazin-1-yl)]acetic acid.

- Fmoc-DMPCA vs. Carbazole derivatives : Carbazoles (e.g., compounds in ) are aromatic systems with distinct electronic properties, whereas Fmoc-DMPCA is aliphatic and designed for peptide backbone integration .

Physical and Chemical Properties

Notes:

- The piperazine analogue’s low vapor pressure (8.3E-14 mmHg) suggests low volatility, a trait likely shared by Fmoc-DMPCA due to similar molecular weight and Fmoc hydrophobicity .

- Carbazole derivatives exhibit distinct UV absorption and fluorescence properties, unlike Fmoc-DMPCA, which lacks aromatic conjugation .

Stability and Reactivity

- Fmoc-DMPCA : The Fmoc group is base-labile (removed with piperidine), while the pyrrolidine ring’s dimethyl groups enhance steric protection against enzymatic degradation.

- Piperazine analogue : SDS data indicate stability under recommended storage conditions (dry, inert atmosphere) but highlight a lack of reactivity data .

- Carbazole derivatives : Nitro and methoxy substituents in compounds may confer redox activity and photodegradation risks .

Q & A

Q. Key Table: Common Coupling Reagents for Activation

| Reagent | Solvent | Reaction Time (hr) | Yield (%) | Byproduct Management |

|---|---|---|---|---|

| HATU | DMF | 1–2 | 85–95 | Monitor for guanidinium salts |

| DCC | DCM | 4–6 | 70–80 | Filter DCU precipitate |

| EDCl/HOBt | DMF/THF | 2–3 | 80–90 | Neutralize with aqueous NaHCO₃ |

Advanced: How can coupling efficiency be improved in solid-phase peptide synthesis (SPPS) using this compound?

Answer:

- Steric Hindrance Mitigation: The 5,5-dimethyl group increases steric bulk, requiring optimized conditions:

- Solvent Optimization: Replace DMF with less polar solvents (e.g., THF) to reduce aggregation in hydrophobic peptide regions .

Advanced: What analytical methods validate the stereochemical integrity of this compound?

Answer:

- Chiral HPLC: Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) to resolve enantiomers. Retention time shifts >5% indicate impurities .

- NMR Spectroscopy: Analyze NOE (Nuclear Overhauser Effect) interactions to confirm the trans configuration of the dimethyl groups on the pyrrolidine ring .

- X-ray Crystallography: For definitive structural confirmation, crystallize the compound in acetonitrile/water and compare bond angles with DFT calculations .

Advanced: How does the 5,5-dimethyl substitution influence peptide conformational stability?

Answer:

- Aggregation Prevention: The dimethyl groups disrupt β-sheet formation, reducing amyloid-like aggregation in hydrophobic peptides (e.g., Aβ fragments) .

- Conformational Studies: Circular Dichroism (CD) spectra show diminished minima at 218 nm (β-sheet signature) when dimethylpyrrolidine is incorporated. Molecular dynamics simulations further reveal enhanced rigidity in the peptide backbone .

Q. Key Table: Impact on Peptide Secondary Structure

| Peptide Sequence | Without Dimethyl Group (% β-sheet) | With Dimethyl Group (% β-sheet) |

|---|---|---|

| Ac-KLVFFAE-NH₂ (Aβ16–22) | 78% | 22% |

| (LSLLLSL)₃ | 65% | 15% |

Advanced: What stability challenges arise during storage, and how are they managed?

Answer:

- Moisture Sensitivity: Hydrolysis of the Fmoc group occurs in humid environments. Store at −20°C in sealed, desiccated containers with silica gel .

- Thermal Decomposition: TGA (Thermogravimetric Analysis) shows decomposition onset at 150°C. Avoid prolonged exposure to temperatures >40°C .

- Light Sensitivity: UV-Vis spectra indicate photodegradation above 300 nm. Use amber glass vials for long-term storage .

Advanced: How are impurities or diastereomers resolved during purification?

Answer:

- Flash Chromatography: Use a gradient of ethyl acetate/hexane (30–70%) on silica gel to separate diastereomers (Rf difference ≥0.15) .

- Recrystallization: Dissolve in hot ethanol, then cool to −20°C for 12 hours to isolate the pure cis or trans isomer .

- LC-MS Monitoring: Employ a C18 column with 0.1% formic acid in acetonitrile/water to detect low-abundance impurities (<0.5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.